Cas no 2349-78-2 (1,4-Benzenediol,2-(1,1-dimethylethyl)-5-(1-methylethyl)-)

1,4-Benzenediol,2-(1,1-dimethylethyl)-5-(1-methylethyl)- structure
2349-78-2 structure
Product Name:1,4-Benzenediol,2-(1,1-dimethylethyl)-5-(1-methylethyl)-
CAS No:2349-78-2
MF:C13H20O2
MW:208.296704292297
CID:266507
PubChem ID:276331
Update Time:2025-04-19

1,4-Benzenediol,2-(1,1-dimethylethyl)-5-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol,2-(1,1-dimethylethyl)-5-(1-methylethyl)-
    • 2-tert-butyl-5-propan-2-ylbenzene-1,4-diol
    • 2-Isopropyl-5-tert-butyl-hydrochinon
    • 2-tert-butyl-5-(propan-2-yl)benzene-1,4-diol
    • 5-tert-butyl-2-isopropylhydroquinone
    • AC1L5JLC
    • AC1Q79UH
    • AG-J-42788
    • AR-1E5487
    • CTK4F1582
    • NSC124043
    • 2349-78-2
    • NSC-124043
    • SCHEMBL12393857
    • DTXSID50298531
    • 5-t-butyl-2-isopropylhydroquinone
    • Inchi: 1S/C13H20O2/c1-8(2)9-6-12(15)10(7-11(9)14)13(3,4)5/h6-8,14-15H,1-5H3
    • InChI Key: WBQXBMIEQDOXPF-UHFFFAOYSA-N
    • SMILES: OC1C=C(C(=CC=1C(C)(C)C)O)C(C)C

Computed Properties

  • Exact Mass: 208.1464
  • Monoisotopic Mass: 208.14633
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 4

Experimental Properties

  • Density: 1.025
  • Boiling Point: 334°Cat760mmHg
  • Flash Point: 154.5°C
  • Refractive Index: 1.528
  • PSA: 40.46
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